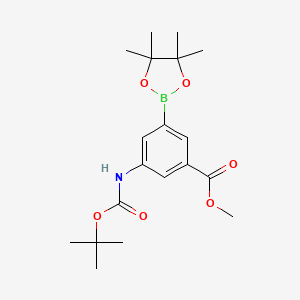
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound that features a benzoate ester, a tert-butoxycarbonyl (Boc) protected amine, and a boronic ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The benzoate ester can be synthesized by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Boronic Ester: The boronic ester is introduced by reacting the corresponding boronic acid with pinacol in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: The boronic ester moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protecting Groups: The Boc group is commonly used to protect amines during multi-step organic syntheses.
Biology and Medicine:
Drug Development: The compound can serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with boronic acids or esters.
Bioconjugation: The boronic ester can be used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials that require precise functional group placement.
Wirkmechanismus
The mechanism of action for Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on its application:
In Cross-Coupling Reactions: The boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
In Drug Development: The Boc-protected amine can be deprotected to reveal the free amine, which can then interact with biological targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-5-boronic acid benzoate: Lacks the Boc protection and boronic ester.
Methyl 3-((tert-butoxycarbonyl)amino)benzoate: Lacks the boronic ester.
Methyl 3-((tert-butoxycarbonyl)amino)-5-boronic acid benzoate: Contains a boronic acid instead of a boronic ester.
Uniqueness: Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the combination of a Boc-protected amine and a boronic ester within the same molecule. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C19H28BNO6 |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-12(15(22)24-8)9-13(11-14)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) |
InChI-Schlüssel |
SECVILMOQFFKSF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


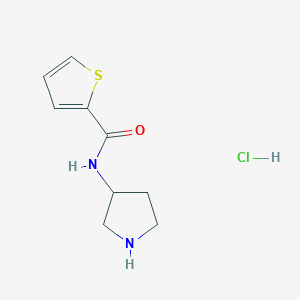
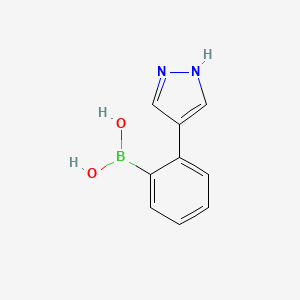
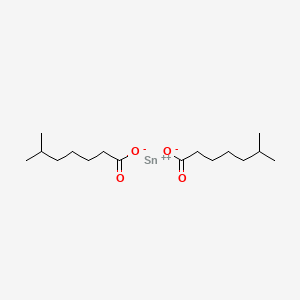
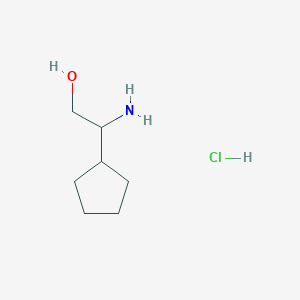
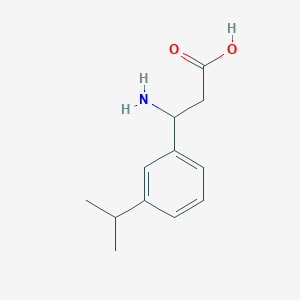
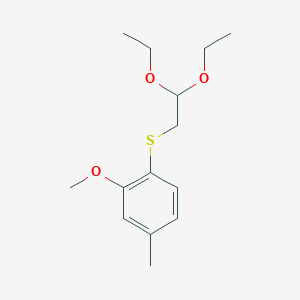
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
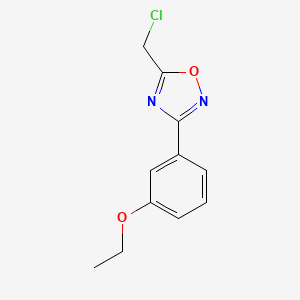
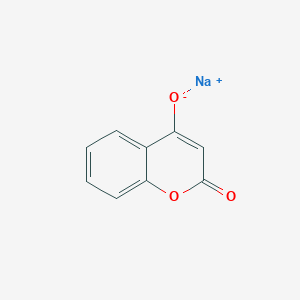

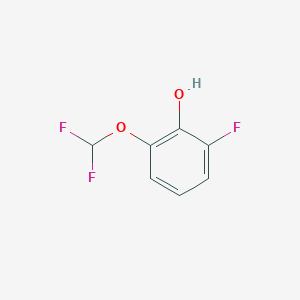
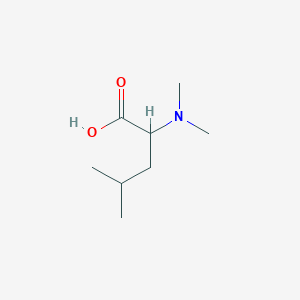
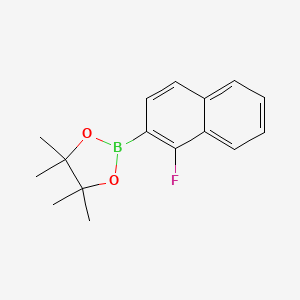
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
